1-(4-Methoxyphenyl)-3-(3-methylbutyl)thiourea
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Overview
Description
1-(4-Methoxyphenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a methoxyphenyl group and a methylbutyl group attached to a thiourea moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-(3-methylbutyl)thiourea can be synthesized through the reaction of 4-methoxyaniline with 3-methylbutyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for precise control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(3-methylbutyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-methylbutyl)thiourea involves its interaction with molecular targets, primarily enzymes. The thiourea moiety can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects. The compound’s ability to inhibit thiol-containing enzymes is particularly noteworthy .
Comparison with Similar Compounds
1-Phenyl-3-(3-methylbutyl)thiourea: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-3-ethylthiourea: Features a shorter alkyl chain, which affects its solubility and interaction with enzymes.
1-(4-Methoxyphenyl)-3-(3-methylbutyl)urea: Contains a urea moiety instead of thiourea, leading to distinct chemical properties and applications.
Uniqueness: 1-(4-Methoxyphenyl)-3-(3-methylbutyl)thiourea is unique due to the presence of both the methoxyphenyl and methylbutyl groups, which confer specific chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the methylbutyl group provides steric hindrance, affecting its interaction with molecular targets.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methylbutyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10(2)8-9-14-13(17)15-11-4-6-12(16-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHUOPNCFTYOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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